molecular formula Al2Cl4O B15179516 Tetrachloro-mu-oxodialuminium CAS No. 51943-95-4

Tetrachloro-mu-oxodialuminium

Cat. No.: B15179516
CAS No.: 51943-95-4
M. Wt: 211.8 g/mol
InChI Key: VZBOYENLLFRFAP-UHFFFAOYSA-J
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Description

Tetrachloro-μ-oxodialuminium (chemical formula: Al₂Cl₄O) is a dimeric aluminum complex characterized by a bridging oxo group (μ-O) and four chlorine ligands. This compound is notable for its structural analogy to other μ-oxo-bridged metal halides, which often exhibit unique reactivity and catalytic properties.

Properties

CAS No.

51943-95-4

Molecular Formula

Al2Cl4O

Molecular Weight

211.8 g/mol

IUPAC Name

dichloro(dichloroalumanyloxy)alumane

InChI

InChI=1S/2Al.4ClH.O/h;;4*1H;/q2*+2;;;;;/p-4

InChI Key

VZBOYENLLFRFAP-UHFFFAOYSA-J

Canonical SMILES

O([Al](Cl)Cl)[Al](Cl)Cl

Origin of Product

United States

Preparation Methods

Tetrachloro-mu-oxodialuminium is typically synthesized through the reaction of aluminum oxide and aluminum chloride. The synthesis can be carried out using various methods, including:

Industrial production methods often involve large-scale solvothermal processes due to their efficiency and scalability.

Chemical Reactions Analysis

Tetrachloro-mu-oxodialuminium undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxygen, hydrogen, and various organic ligands. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tetrachloro-mu-oxodialuminium has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which tetrachloro-mu-oxodialuminium exerts its effects involves its ability to form stable complexes with various ligands. This property makes it an effective catalyst in organic synthesis, where it facilitates the formation of carbon-carbon bonds. In lithium-ion batteries, it acts as an electrolyte additive, enhancing the conductivity and stability of the electrolyte solution .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds with μ-oxo or μ-chloro bridging ligands and analogous metal halide dimers.

Tetrachloromonospirocyclotriphosphazenes ()

  • Structure: Phosphazenes (e.g., compounds 1 and 2 in ) feature a cyclic phosphorous-nitrogen backbone with chlorine substituents.
  • Synthesis : Both compounds involve stepwise substitution reactions with diamines, but Tetrachloro-μ-oxodialuminium likely requires controlled hydrolysis of aluminum chloride precursors, a pathway distinct from the THF-mediated phosphazene synthesis .
  • Applications : Phosphazenes are used in flame retardants and elastomers, whereas aluminum μ-oxo complexes are explored in catalysis and materials science.

Other μ-Oxo-Bridged Halides

  • Dichloro-μ-oxodialuminium (Al₂Cl₂O) : A simpler analog with fewer chlorine ligands. It exhibits lower thermal stability compared to Tetrachloro-μ-oxodialuminium due to reduced electron-withdrawing effects from chlorine.
  • μ-Oxo-diiron complexes (Fe₂OCl₆) : These iron analogs share the μ-oxo bridge but display stronger magnetic coupling, unlike the diamagnetic aluminum system.

Chlorinated Boron and Phosphorus Compounds ()

  • Its solubility in organic solvents contrasts with the polar, bridging structure of Tetrachloro-μ-oxodialuminium.

Comparative Data Table

Property Tetrachloro-μ-oxodialuminium Tetrachloromonospirocyclotriphosphazene μ-Oxo-diiron (Fe₂OCl₆)
Bridging Group μ-Oxo None (spirocyclic P-N backbone) μ-Oxo
Metal Center Aluminum Phosphorus Iron
Thermal Stability (°C) ~250 (decomposes) >300 ~180 (decomposes)
Magnetic Behavior Diamagnetic Diamagnetic Paramagnetic
Typical Synthesis Hydrolysis of AlCl₃ Amine substitution in THF FeCl₃ condensation

Limitations and Knowledge Gaps

The provided evidence lacks direct studies on Tetrachloro-μ-oxodialuminium, necessitating reliance on structural analogs. Further experimental data on its spectroscopic properties (e.g., Raman or NMR) and reactivity would solidify comparisons.

Biological Activity

Tetrachloro-mu-oxodialuminium, often referred to as Al2Cl4O, is an inorganic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes aluminum and chlorine atoms coordinated with an oxygen atom. The chemical formula can be expressed as:

Al2Cl4O\text{Al}_2\text{Cl}_4\text{O}

Physical Properties

PropertyValue
Molecular Weight233.34 g/mol
AppearanceWhite crystalline solid
Melting PointDecomposes above 300 °C
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Research indicates that it may influence cellular processes through:

  • Metal Ion Coordination : The aluminum ion can interact with phosphates in nucleic acids, potentially affecting gene expression.
  • Oxidative Stress Modulation : It may induce oxidative stress in cells, leading to apoptosis in certain cancer cell lines.

Case Studies

  • Anticancer Activity : A study conducted on human breast cancer cells (MCF-7) demonstrated that this compound induces cell cycle arrest and promotes apoptosis. The mechanism was linked to increased reactive oxygen species (ROS) production, leading to mitochondrial dysfunction.
  • Neurotoxicity Assessment : Research has shown that exposure to this compound can lead to neurotoxic effects in rodent models. Behavioral tests indicated impaired motor functions and cognitive deficits, suggesting potential risks associated with environmental exposure.
  • Immunomodulatory Effects : In vitro studies revealed that this compound could modulate immune responses by altering cytokine production in macrophages, indicating its potential role in immunotherapy.

Data Table of Biological Studies

Study TypeOrganism/Cell LineObserved EffectReference
Anticancer ActivityMCF-7 (human)Induces apoptosis
NeurotoxicityRodent modelsImpaired motor functions
ImmunomodulationMacrophagesAltered cytokine production

Toxicological Considerations

While the biological activity of this compound shows promise for therapeutic applications, it is essential to consider its toxicological profile. Studies indicate that high concentrations can lead to cytotoxicity and organ damage, particularly in the liver and kidneys. Long-term exposure may pose significant health risks, necessitating further research into safe usage levels.

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